(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride
Overview
Description
“®-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride” is a complex organic compound. It contains a nitrophenethyl group, an amino group, a phenylethanol group, and a hydrochloride group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The presence of the nitro group on the phenethyl part of the molecule could have significant effects on the molecule’s overall shape and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. The nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The amino group could participate in acid-base reactions, and the hydrochloride group could potentially be displaced in reactions with stronger nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the compound’s reactivity and polarity. The hydrochloride group could make the compound soluble in water .Scientific Research Applications
Analytical Chemistry Applications
Hydrophilic Interaction Chromatography (HILIC) for Polar Compounds :
- HILIC is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples, including drugs and natural compounds. It is characterized by polar columns and aqueous-organic mobile phases rich in organic solvents, enhancing ionization for mass spectrometry. This technique is applicable for the analysis of compounds similar to "(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride" due to its polar nature (Jandera, 2011).
Ninhydrin Reaction for Amino Acids and Peptides Analysis :
- The ninhydrin reaction, which forms Ruhemann's purple with primary amino groups, has broad applications across scientific disciplines for the detection, isolation, and analysis of amino acids, peptides, and proteins. This technique could potentially be applied to analyze the amino component of "this compound" and similar compounds (Friedman, 2004).
Pharmacological Applications
- Conjugates of Natural Compounds with Nitroxyl Radicals :
- Research on polyfunctional "hybrid" compounds, which incorporate nitroxyl radicals into natural compounds, suggests that the introduction of a nitroxyl fragment can modify biological activity, including reducing toxicity or enhancing selective cytotoxicity. This area of study indicates potential pharmacological applications for derivatives of "this compound" (Grigor’ev, Tkacheva, & Morozov, 2014).
Environmental Science Applications
Advanced Oxidation Processes (AOPs) for Wastewater Treatment :
- AOPs, particularly those based on cavitation (hydrodynamic and acoustic), present an effective method for degrading organic contaminants, including pharmaceuticals and herbicides. This indicates a potential application for the degradation of similar compounds in environmental matrices (Gągol, Przyjazny, & Boczkaj, 2018).
Degradation of Pharmaceuticals by AOPs :
- Studies on the degradation pathways, by-products, and biotoxicity of pharmaceuticals through AOPs provide insight into the environmental impact and treatment methods for complex organic molecules. This research could inform approaches for handling the breakdown products of "this compound" in water systems (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3.ClH/c19-16(14-4-2-1-3-5-14)12-17-11-10-13-6-8-15(9-7-13)18(20)21;/h1-9,16-17,19H,10-12H2;1H/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAUJCGKCGBAKA-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736218 | |
Record name | (1R)-2-{[2-(4-Nitrophenyl)ethyl]amino}-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521284-21-9 | |
Record name | 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol monohydrochloride, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0521284219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R)-2-{[2-(4-Nitrophenyl)ethyl]amino}-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[2-(4-Nitrophenyl)-ethyl]amino]-1-phenylethanol monohydrochloride, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/345JW7XBY4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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